3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32302 g/mol . This compound is known for its unique structure, which includes a furochromenone core with various methyl and isopropyl substituents.
Preparation Methods
The synthesis of 3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves several steps, typically starting with the preparation of the furochromenone core. This can be achieved through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents such as acetone and catalysts like triphenylphosphine (PPh3) to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.
Chemical Reactions Analysis
3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohol derivatives.
Scientific Research Applications
3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can be compared with other furochromenone derivatives. Similar compounds include:
This compound: This compound shares the same core structure but may have different substituents.
Diterpenoids: These compounds have similar structural features and biological activities.
Other furochromenones: These compounds vary in their substituents and can have different chemical and biological properties.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3,5,9-trimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O3/c1-8(2)14-10(4)13-6-12-9(3)7-19-15(12)11(5)16(13)20-17(14)18/h6-8H,1-5H3 |
InChI Key |
ADPDMXPRRYZJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)C(C)C)C)C |
Origin of Product |
United States |
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